molecular formula C19H17N9O3S2 B10909330 2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide

2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B10909330
M. Wt: 483.5 g/mol
InChI Key: UAGAALKUOMJSBR-KEBDBYFISA-N
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Description

The compound “2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide” is a complex organic molecule that features multiple functional groups, including triazole, benzotriazole, thiophene, and hydrazide moieties. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:

    Formation of the benzotriazole moiety: This could be achieved through the reaction of an appropriate amine with nitrous acid.

    Synthesis of the triazole ring: This might involve a cyclization reaction using hydrazine derivatives.

    Introduction of the prop-2-en-1-yl group: This could be done via an alkylation reaction.

    Formation of the thiophene ring: This might involve a cyclization reaction using sulfur-containing reagents.

    Final assembly: The various fragments could be coupled together using appropriate linking reactions, such as condensation or substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and minimize costs. This might include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the benzotriazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation could be used.

    Substitution: Reagents like alkyl halides or acyl chlorides might be employed in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Potential biological applications might include its use as an antimicrobial or anticancer agent, given the presence of multiple pharmacophores.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry

Industrial applications might include its use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Alternatively, if it acts on a receptor, it might mimic or block the natural ligand, modulating the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide
  • **2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide

Uniqueness

The uniqueness of the compound lies in its combination of multiple functional groups, which can confer a range of chemical and biological activities. This makes it a versatile molecule for various applications in research and industry.

Properties

Molecular Formula

C19H17N9O3S2

Molecular Weight

483.5 g/mol

IUPAC Name

2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H17N9O3S2/c1-2-9-26-16(11-27-15-6-4-3-5-14(15)21-25-27)22-24-19(26)32-12-17(29)23-20-10-13-7-8-18(33-13)28(30)31/h2-8,10H,1,9,11-12H2,(H,23,29)/b20-10+

InChI Key

UAGAALKUOMJSBR-KEBDBYFISA-N

Isomeric SMILES

C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])CN3C4=CC=CC=C4N=N3

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])CN3C4=CC=CC=C4N=N3

Origin of Product

United States

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